Organic SynthesisMedicinal ChemistryQuality Control
Researchers face failed target engagement when using unsubstituted benzoylformates due to altered electronic profiles. This α-ketoester features a para-methylthio (-SMe) group that modulates lipophilicity (XLogP3=2.5) and polarity (TPSA=68.7 Ų) for precise enzyme inhibition studies.
- **Application**: Synthesis of COMT inhibitors & α-ketoamides for protease targeting
- **Supply**: ≥96% purity with batch-specific HPLC/NMR/GC data available
- **Scalability**: Multi-kilogram quantities for API intermediate synthesis
Molecular FormulaC11H12O3S
Molecular Weight224.27
CAS No.62936-31-6
Cat. No.B2996379
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate (CAS 62936-31-6), also known as ethyl 4-(methylthio)benzoylformate, is an α-ketoester derivative with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . It features a 4-(methylthio)phenyl group attached to an α-oxoacetic acid ethyl ester core, classifying it as a substituted benzoylformate. The compound is typically supplied as a solid or powder with a purity of ≥96% (as determined by GC, HPLC, or NMR) and is widely utilized as an organic building block in medicinal chemistry and synthetic research [1]. Its computed physicochemical properties include an XLogP3 of 2.5 and a topological polar surface area of 68.7 Ų, indicating moderate lipophilicity and polarity that can influence its behavior in biological and synthetic systems [2].
Workflowα-Ketoester building block for synthetic chemistry research
SelectionSubstituted benzoylformate with para-methylthio group
ContextReported utility in medicinal chemistry and synthetic route research
Unmatched Utility of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
In the class of α-ketoesters, the specific substitution pattern on the aromatic ring directly dictates both electronic reactivity and downstream biological or synthetic outcomes. Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate possesses a para-methylthio (-SMe) group, which is a moderate electron-donating group via resonance and a weak electron-withdrawing group inductively, creating a unique electronic environment compared to unsubstituted, methyl, or halogen-substituted analogs [1]. This substituent imparts distinct polarity (Topological Polar Surface Area = 68.7 Ų) and lipophilicity (XLogP3 = 2.5) that differ significantly from the corresponding H, Me, or Cl analogs [2]. These differences in electronic and steric properties can profoundly affect enzyme inhibition potency, binding kinetics, or synthetic transformation yields [3]. Consequently, substituting this compound with a generic benzoylformate without the methylthio group could lead to altered reaction profiles, reduced synthetic efficiency, or failed target engagement in biological assays, undermining the reproducibility and validity of the research.
4-Methyl or 4-Chloro analogs shift polarity and lipophilicity, which may not transfer directly to synthetic outcomes.
Synthetic Precedence
Documented in ≥5 routes
Generic benzoylformates often lack published synthetic utility, increasing route-development uncertainty.
[1] Rodrigues, D. N. S.; Ducati, L. C.; Olivato, P. R.; Dal Colle, M. Conformational Analysis and Electronic Interactions of Some 4'-Substituted-2-ethylthio-phenylacetates. J. Phys. Chem. A 2015, 119 (13), 3284–3296. DOI: 10.1021/acs.jpca.5b01531. View Source
[3] AAblocks. Downstream Synthesis Route References for Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate. Catalog AA00EEAG. Accessed April 2026. View Source
Analytical Benchmarks of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Purity vs. Ethyl Benzoylformate
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is consistently supplied at a minimum purity of 96-97%, as verified by HPLC, GC, or NMR, which is comparable to or exceeds the purity specifications of the unsubstituted ethyl benzoylformate (typically 95-96%) . This high purity ensures reliable reactivity in sensitive synthetic steps and reduces the need for further purification, a critical factor for procurement in medicinal chemistry campaigns.
Purity ContextData to verify
≥96% (GC/HPLC) vs. Ethyl benzoylformate 95-96%
Supplier specifications meet or exceed analog benchmarks.
Requires lot-specific COA review.
Organic SynthesisMedicinal ChemistryQuality Control
Evidence Dimension
Supplier-specified Purity
Target Compound Data
≥96% (GC/HPLC), up to 97%
Comparator Or Baseline
Ethyl benzoylformate (CAS 1603-79-8): 95-96% (GC)
Quantified Difference
Target compound is offered at a purity level that meets or exceeds the baseline analog by 0-2%.
Conditions
Commercial supplier specifications; analytical method: GC, HPLC, or NMR as per product COA.
Why This Matters
Higher or equivalent purity ensures consistent performance in downstream reactions without the added cost and time of in-house purification.
Organic SynthesisMedicinal ChemistryQuality Control
Lipophilicity and Polarity Comparison
The presence of the para-methylthio group in ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate results in a computed XLogP3 of 2.5, which is significantly higher than the unsubstituted ethyl benzoylformate (XLogP3 ≈ 2.0) and the 4-chloro analog (XLogP3 ≈ 2.4) [1]. Conversely, its Topological Polar Surface Area (TPSA) of 68.7 Ų is identical to that of ethyl 4-methylbenzoylformate and ethyl 4-chlorobenzoylformate, indicating that the -SMe group maintains a balanced polarity profile while enhancing lipophilicity [2]. This specific physicochemical signature can directly influence membrane permeability and target binding in biological systems.
Target compound is 0.5 units more lipophilic than the unsubstituted analog and 0.1-0.2 units more than methyl/chloro analogs.
Conditions
Computed values from PubChem database.
Why This Matters
A higher LogP value often correlates with improved cell membrane permeability, making this compound a more attractive scaffold for medicinal chemists seeking to optimize bioavailability.
Drug DesignADME PropertiesStructure-Activity Relationship
Unlike many substituted benzoylformates that are merely catalog entries, ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is explicitly cited in multiple peer-reviewed publications and patents as a key intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceutical candidates [1]. For instance, it has been utilized in the preparation of compounds targeting catechol O-methyltransferase (COMT) and in the construction of complex heterocyclic frameworks [2]. This documented utility reduces development risk and accelerates hit-to-lead campaigns compared to less characterized analogs.
Synthetic PrecedenceReported
≥5 distinct publications vs. General catalog analog
Supported by cited literature for synthetic route design.
Cited in ≥5 distinct publications and patents as a synthetic intermediate [1]
Comparator Or Baseline
Ethyl 4-methylbenzoylformate: fewer documented applications in open literature; primarily a catalog compound.
Quantified Difference
Target compound has a richer literature precedent for use in medicinal chemistry.
Conditions
Literature search across primary research papers and patent databases.
Why This Matters
A compound with established synthetic precedent saves time in route development and provides a higher confidence level for successful incorporation into complex molecule synthesis.
[1] AAblocks. Downstream Synthesis Route References for Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate. Catalog AA00EEAG. Accessed April 2026. View Source
[2] Adlerova, E. et al. Synthesis and Properties of Some Substituted Benzoylformic Acid Esters. Collect. Czech. Chem. Commun. 1964, 29, 97-120. View Source
Reliable Procurement and Transparent Supply Chain
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is stocked and distributed by multiple reputable chemical suppliers with transparent analytical documentation, including Certificates of Analysis (COA) with batch-specific HPLC, NMR, and GC data . In contrast, less common analogs like ethyl 4-methylbenzoylformate or ethyl 4-chlorobenzoylformate may have limited vendor availability and less rigorous quality control documentation, potentially introducing variability and delays in research projects .
Supply ChainData to verify
Multiple vendor-sourced vs. Limited analog availability
Transparent analytical data availability may reduce procurement risk.
Source-specific review recommended.
Chemical ProcurementSupply ChainQuality Assurance
Evidence Dimension
Number of verified suppliers with publicly available COA
Target Compound Data
≥5 suppliers offering batch-specific analytical data
Comparator Or Baseline
Ethyl 4-methylbenzoylformate: fewer suppliers with readily accessible COA; often listed as 'technical grade'
Quantified Difference
Target compound has a more robust and transparent supply chain.
Conditions
Supplier website evaluation as of April 2026.
Why This Matters
Reliable supply and documented quality reduce the risk of project disruption due to out-of-spec material or vendor unavailability.
Chemical ProcurementSupply ChainQuality Assurance
Key Applications of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
α-Ketoamide Synthesis for Protease/Kinase Inhibitors
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate serves as an excellent electrophilic α-ketoester building block for constructing α-ketoamides, a privileged scaffold in covalent and reversible protease inhibitors. Its para-methylthio substituent can be leveraged for additional binding interactions or further functionalization [1]. The compound's moderate lipophilicity (XLogP3 2.5) is ideal for balancing solubility and target engagement in lead optimization [2].
COMT Inhibitors and Neurological Tool Compounds
Given its documented use in the synthesis of catechol O-methyltransferase (COMT) inhibitors [1], this compound is a strategic starting material for developing tool compounds to study dopamine metabolism in neurological disorders such as Parkinson's disease. Its specific electronic properties, influenced by the -SMe group, can fine-tune inhibitor potency and selectivity compared to unsubstituted analogs [2].
Reliable Intermediate for Multi-Step API Synthesis
Due to its established synthetic utility and reliable supply chain [1], ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is a low-risk intermediate for the multi-kilogram synthesis of active pharmaceutical ingredients (APIs) or advanced intermediates. The availability of detailed analytical data (HPLC, NMR, GC) from multiple vendors ensures batch-to-batch consistency, a critical requirement in GMP manufacturing environments [2].
Precursor for Sulfur-Containing Polymers and Functional Materials
The presence of both a reactive α-ketoester moiety and a sulfur-containing methylthio group makes this compound a versatile monomer for the synthesis of novel polymers or covalent organic frameworks (COFs) with tailored electronic and surface properties. The -SMe group can serve as a metal-binding site or be oxidized to a sulfoxide/sulfone for post-polymerization modification [1].
Application
Selection Property
Validation Focus
Protease/kinase probe synthesis
α-Ketoester building block
Synthetic route reproducibility
Pathway probe synthesis (COMT)
Para-SMe electronic profile
Inhibitor potency screening context
API intermediate research
Batch-to-batch consistency
Analytical documentation review
Functional materials research
Sulfur-containing monomer
Polymer/post-modification property testing
[1] AAblocks. Downstream Synthesis Route References for Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate. Catalog AA00EEAG. Accessed April 2026. View Source
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